molecular formula C8H20Cl2N2O2 B15309016 (2S)-6-amino-2-(dimethylamino)hexanoicaciddihydrochloride

(2S)-6-amino-2-(dimethylamino)hexanoicaciddihydrochloride

Cat. No.: B15309016
M. Wt: 247.16 g/mol
InChI Key: LKHDYIFVCQTTFO-KLXURFKVSA-N
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Description

(2S)-6-Amino-2-(dimethylamino)hexanoic acid dihydrochloride is a chiral amino acid derivative characterized by a six-carbon backbone with a dimethylamino group at the C2 position and an amino group at the C6 position. Its molecular formula is C₈H₂₀Cl₂N₂O₂, with a molecular weight of 247.17 g/mol .

Properties

Molecular Formula

C8H20Cl2N2O2

Molecular Weight

247.16 g/mol

IUPAC Name

(2S)-6-amino-2-(dimethylamino)hexanoic acid;dihydrochloride

InChI

InChI=1S/C8H18N2O2.2ClH/c1-10(2)7(8(11)12)5-3-4-6-9;;/h7H,3-6,9H2,1-2H3,(H,11,12);2*1H/t7-;;/m0../s1

InChI Key

LKHDYIFVCQTTFO-KLXURFKVSA-N

Isomeric SMILES

CN(C)[C@@H](CCCCN)C(=O)O.Cl.Cl

Canonical SMILES

CN(C)C(CCCCN)C(=O)O.Cl.Cl

Origin of Product

United States

Preparation Methods

Structural Overview and Significance

(2S)-6-Amino-2-(dimethylamino)hexanoic acid dihydrochloride (CAS: 2613299-12-8) is a modified lysine derivative featuring a dimethylamino group at the ε-position and a dihydrochloride salt formulation. Its molecular formula is $$ \text{C}8\text{H}{18}\text{N}2\text{O}2 \cdot 2\text{HCl} $$, with a molecular weight of 247.16 g/mol. This compound is critical in peptide synthesis and biochemical studies, particularly in exploring post-translational modifications or designing enzyme inhibitors.

Synthetic Pathways and Methodologies

Starting Material: L-Lysine Derivatives

The stereospecific (2S) configuration suggests L-lysine as the preferred starting material. Key steps include:

  • Protection of Functional Groups :
    • The α-amino group is protected using tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups.
    • The carboxyl group is esterified (e.g., ethyl ester) to prevent undesired reactions.
  • ε-Amino Group Dimethylation :
    • Reductive Amination : Reaction with formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) under controlled pH (4–6) selectively dimethylates the ε-amino group.
    • Alkylation : Treatment with methyl iodide in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at 0–5°C.
  • Deprotection and Salt Formation :
    • Acidic hydrolysis (e.g., trifluoroacetic acid for Boc removal) followed by ester saponification yields the free acid.
    • Treatment with concentrated hydrochloric acid (HCl) in ethanol precipitates the dihydrochloride salt.
Key Reaction Conditions :
Step Reagents/Conditions Yield* Reference
Protection (α-NH₂) Boc₂O, DMAP, THF, rt, 12h 85–90%
Dimethylation (ε-NH₂) HCHO, NaBH₃CN, MeOH, pH 5, 24h 70–75%
Deprotection 6M HCl, reflux, 4h 90–95%

*Yields are extrapolated from analogous lysine modification protocols.

Alternative Routes: Asymmetric Synthesis

For enantiomerically pure synthesis without relying on L-lysine:

  • Strecker Synthesis :
    • Condensation of 5-(dimethylamino)-2-pentanone with ammonium cyanide and subsequent hydrolysis to the α-amino nitrile intermediate.
  • Chiral Resolution :
    • Racemic dimethyllysine is resolved using chiral acids (e.g., L-(-)-camphorsulfonic acid) in ethanol/water mixtures.
Advantages and Limitations :
  • Strecker Synthesis : Requires stringent control of stereochemistry, leading to moderate enantiomeric excess (60–70%).
  • Resolution Methods : Higher enantiopurity (≥99% ee) but lower overall yield (30–40%) due to fractional crystallization.

Analytical Characterization

Critical quality control metrics include:

  • HPLC : Retention time comparison with standards (C18 column, 0.1% TFA in H₂O/MeOH gradient).
  • NMR :
    • $$ ^1\text{H} \text{NMR} $$ (D₂O): δ 3.15 (s, 6H, N(CH₃)₂), δ 4.10 (t, 1H, α-CH), δ 1.40–1.80 (m, 6H, side-chain CH₂).
  • Mass Spectrometry : ESI-MS m/z 175.1 [M+H]⁺ (free base), 247.1 [M+2HCl-H]⁻ (salt).

Industrial-Scale Considerations

  • Cost Efficiency : Boc-protection and reductive amination are preferred for scalability.
  • Purification Challenges : Ion-exchange chromatography or recrystallization from ethanol/water ensures ≥98% purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

(2S)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving protein and peptide modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2S)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

(2S)-2-Amino-6-[(2-Amino-2-Carboxyethyl)Amino]Hexanoic Acid (Lysinoalanine Dihydrochloride)

  • Molecular Formula : C₉H₁₈Cl₂N₃O₄
  • Molecular Weight : 295.17 g/mol
  • Key Differences: Contains an additional 2-amino-2-carboxyethyl side chain at the C6 position, introducing a second amino and carboxylic acid group.

Fmoc-L-Lysine Hydrochloride (CAS 139262-23-0)

  • Molecular Formula : C₂₁H₂₄ClN₂O₄
  • Molecular Weight : 413.88 g/mol
  • Key Differences: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the ε-amino group of lysine, enhancing stability during solid-phase peptide synthesis. The dihydrochloride form of the target compound lacks this protective group, making it more reactive but less suited for iterative peptide assembly .
  • Applications : Widely used in peptide synthesis for cancer therapeutics (e.g., antibody-drug conjugates) due to its orthogonal protection strategy .

2-Amino-3-(1,3-Thiazol-2-yl)Propanoic Acid Dihydrochloride

  • Molecular Formula : C₆H₁₀Cl₂N₂O₂S
  • Molecular Weight : 245.13 g/mol
  • The target compound’s dimethylamino group instead provides a basic tertiary amine, influencing solubility and binding affinity in biological systems .
  • Applications : Relevant in medicinal chemistry for designing enzyme inhibitors or antimicrobial agents .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
(2S)-6-Amino-2-(dimethylamino)hexanoic acid dihydrochloride C₈H₂₀Cl₂N₂O₂ 247.17 Dimethylamino, amino, carboxylic acid Peptide synthesis, drug intermediates
Lysinoalanine dihydrochloride C₉H₁₈Cl₂N₃O₄ 295.17 Two amino groups, carboxylic acid Protein crosslinking studies
Fmoc-L-Lysine hydrochloride C₂₁H₂₄ClN₂O₄ 413.88 Fmoc-protected ε-amino group Solid-phase peptide synthesis
2-Amino-3-(1,3-thiazol-2-yl)propanoic acid dihydrochloride C₆H₁₀Cl₂N₂O₂S 245.13 Thiazole ring, amino, carboxylic acid Antimicrobial agent design

Biological Activity

(2S)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride, commonly referred to as DMHA, is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various applications in scientific research, along with case studies and relevant data.

The synthesis of (2S)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride typically begins with lysine, which is subjected to dimethylation using dimethylamine. The final product is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt. This compound exhibits a molecular structure that allows it to interact with various biological molecules, making it a versatile agent in biochemical studies.

The biological activity of DMHA can be attributed to its ability to modulate enzyme activity and alter cellular functions:

  • Enzyme Modulation : DMHA acts as both an inhibitor and activator of certain enzymes, influencing metabolic pathways. This dual role is crucial for its applications in drug development and therapeutic interventions.
  • Protein Binding : The compound can form hydrogen bonds and electrostatic interactions with proteins, which facilitates its role in altering protein function and stability.
  • Cellular Impact : By interacting with cellular components, DMHA influences cell signaling pathways and metabolic processes, potentially leading to therapeutic effects in various conditions.

1. Research Applications

DMHA has been utilized in various scientific fields:

  • Chemistry : As a reagent in organic synthesis.
  • Biology : In studies focusing on protein structure and function due to its structural similarity to lysine.
  • Medicine : Investigated for potential therapeutic effects, particularly in neuroprotection and anti-inflammatory responses .

2. Case Studies

Several studies have highlighted the efficacy of DMHA in specific applications:

  • Neuroprotective Effects : Research has indicated that DMHA may exhibit neuroprotective properties through modulation of neurotransmitter systems. For instance, studies involving animal models have shown reduced neuronal damage following administration of DMHA during neurotoxic events .
  • Antimicrobial Activity : In vitro studies have demonstrated that DMHA can inhibit the growth of certain bacteria, suggesting potential use as an antimicrobial agent. This is particularly relevant given the increasing need for new antibiotics due to resistance issues .

Data Summary

Study Focus Findings Reference
NeuroprotectionReduced neuronal damage in models
Antimicrobial ActivityInhibition of bacterial growth
Enzyme ModulationActs as an inhibitor/activator affecting pathways

Q & A

Q. What are the key structural features of (2S)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride that influence its reactivity in peptide synthesis?

The compound’s reactivity is driven by its stereochemistry (2S configuration), dual amino groups (primary and dimethylamino), and the dihydrochloride salt form, which enhances solubility in aqueous systems. The primary amino group facilitates coupling reactions in peptide synthesis, while the dimethylamino group introduces steric and electronic effects that modulate reactivity. The dihydrochloride form improves stability and handling in solid-phase synthesis .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Based on regulatory guidelines (EC1272/08), avoid inhalation of dust or vapors (P261) and direct contact with eyes, skin, or clothing (P262). Although full toxicological data are lacking, standard protocols for amino acid derivatives apply: use fume hoods, gloves, and eye protection. Waste disposal should follow institutional guidelines for halogenated organic salts .

Q. What are the primary applications of this compound in organic chemistry research?

It serves as a chiral building block for synthesizing peptidomimetics and modified amino acids. The dimethylamino group enables selective functionalization (e.g., alkylation, acylation), making it valuable for constructing molecular architectures with tailored steric and electronic properties .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Optimization strategies include:

  • Reaction conditions : Use polar aprotic solvents (e.g., DMF) at 0–25°C to minimize side reactions.
  • Catalysts : Employ coupling agents like HBTU or DIC for amino group activation.
  • Purification : Recrystallization from ethanol/water mixtures or reverse-phase HPLC for high-purity isolates (>98%) .

Q. What analytical techniques are most effective for characterizing its purity and stereochemical integrity?

Technique Application Key Metrics
1H/13C NMR Confirm stereochemistry (2S configuration) and detect impuritiesChemical shifts at δ 3.2–3.5 ppm (dimethylamino protons)
HPLC-MS Quantify purity and identify byproductsRetention time alignment with standards; m/z = 223.3 (free base)
Chiral CE Resolve enantiomeric impuritiesMigration time differences ≥1.5 min

Q. How do structural modifications at the amino groups affect its biological activity in antimicrobial studies?

Substituting the dimethylamino group with benzylidene or fluorenylmethyloxycarbonyl (Fmoc) groups enhances antimicrobial potency by increasing lipophilicity and membrane penetration. For example, Schiff base derivatives (e.g., 6-amino-2-[(4-(dimethylamino)benzylidene)amino]hexanoic acid) exhibit MIC values of 8–16 µg/mL against E. coli and S. aureus .

Q. What strategies resolve discrepancies in reported biological activity data for its derivatives?

  • Standardized assays : Use broth microdilution (CLSI guidelines) for consistent MIC determinations.
  • Stereochemical verification : Confirm configurations via X-ray crystallography or circular dichroism to rule out enantiomeric interference.
  • Batch consistency : Validate synthesis protocols with LC-MS and elemental analysis to ensure reproducibility .

Q. How does the dihydrochloride form enhance utility compared to the free base?

The dihydrochloride salt improves aqueous solubility (>50 mg/mL in water vs. <5 mg/mL for the free base), enabling use in biological buffers. It also stabilizes the compound against oxidation during long-term storage (−20°C, desiccated) .

Comparative Analysis of Structural Analogs

Compound Key Structural Differences Impact on Research
2-Amino-4-methylpentanoic acid Shorter carbon chain; lacks dimethylamino groupReduced steric hindrance but lower solubility
(S)-2-Amino-3-methylbutanoic acid Smaller backbone; different stereochemistryLimited utility in peptide elongation due to steric constraints
Fmoc-L-Lysine Hydrochloride Fmoc-protected ε-amino groupPreferred for solid-phase peptide synthesis (SPPS) due to orthogonal protection

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